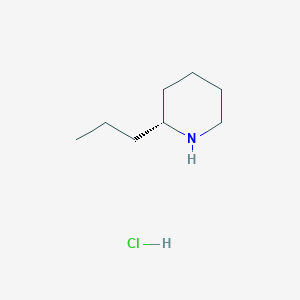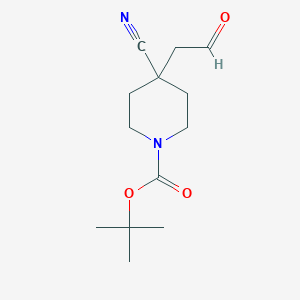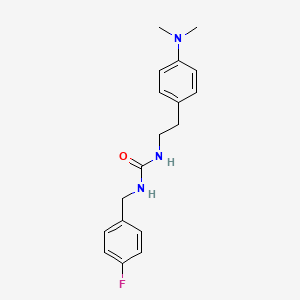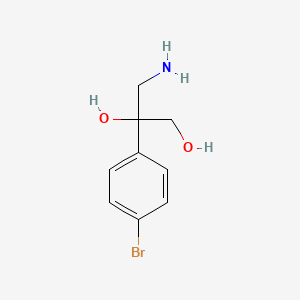
2-(1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C15H21N5O4 and its molecular weight is 335.364. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization:
- A study by Carvalho et al. (2007) synthesized and characterized a structurally similar compound, highlighting the importance of hydrogen bonds in the formation of its crystalline structure Carvalho, Emmerling, & Schneider, 2007.
- Research by Nami, Tizkar, and Zardost (2017) developed solvent-free synthesis methods for purine derivatives, showcasing innovative approaches to creating compounds with potential biological activities Nami, Tizkar, & Zardost, 2017.
Analytical Method Development:
- Peikova et al. (2019) developed a chiral RP-HPLC method for the enantiomeric separation of closely related compounds, demonstrating the method's application in analyzing the stereochemistry of new xanthine-based compounds Peikova, Tzankova, Dineva, Georgieva, & Zlatkov, 2019.
Bioactive Compound Synthesis:
- Hattori, Takai, and Kinoshita (1977) explored the synthesis and polymerization of purine base derivatives, indicating the potential for developing new materials or drugs from purine-based structures Hattori, Takai, & Kinoshita, 1977.
Biological Activity Evaluation:
- Wójcik-Pszczoła et al. (2017) assessed the safety of new purine derivatives with acetic acid moiety in human keratinocytes, providing insights into their potential therapeutic applications without adverse effects on cell proliferation and migration Wójcik-Pszczoła, Stalińska, Koczurkiewicz, Chłoń-Rzepa, Drukała, Wyszkowska-Kolatko, & Pękala, 2017.
Novel Chemical Reactions and Compounds:
- Studies have focused on the development of new chemical reactions and the synthesis of novel compounds with potential applications in various fields, including pharmaceuticals and materials science. For instance, the efficient synthesis of hexahydroindoles and the exploration of herbicide complexes highlight the compound's versatility in chemical synthesis and potential for agricultural applications Bevk et al., 2001; Psomas et al., 1998.
properties
IUPAC Name |
2-[1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,6-dioxopurin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-9-5-4-6-19(7-9)14-16-12-11(20(14)8-10(21)22)13(23)18(3)15(24)17(12)2/h9H,4-8H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSAINPVUBNSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-acetamidophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2638743.png)

![3'-(4-Bromophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2638746.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2638747.png)
![2-(4-Ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2638749.png)
![1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2638750.png)


![2-(2-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2638755.png)
